N-Methyltryptamine Hydrochloride
Overview
Description
N-Methyltryptamine Hydrochloride is a member of the substituted tryptamine chemical class. It is a natural product biosynthesized in the human body from tryptamine by certain N-methyltransferase enzymes, such as indolethylamine N-methyltransferase . This compound is an alkaloid derived from L-tryptophan and has been found in various plant genera, including Virola, Acacia, Mimosa, and Desmanthus .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyltryptamine Hydrochloride can be synthesized through a two-step process from tryptamine. The first step involves the methylation of tryptamine using a transmethylation enzyme, indolethylamine N-methyltransferase, with S-adenosyl-L-methionine as the methyl donor . The product, N-methyltryptamine, is then further methylated by the same enzyme to give N,N-dimethyltryptamine .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources such as the bark, shoots, and leaves of plants like Acacia and Mimosa . The extracted compound is then purified and converted to its hydrochloride salt form for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions: N-Methyltryptamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyltryptamine-N-oxide.
Reduction: Reduction reactions can convert the compound back to tryptamine.
Substitution: Substitution reactions can introduce different functional groups into the tryptamine structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-methyltryptamine-N-oxide.
Reduction: Tryptamine.
Substitution: Various substituted tryptamines depending on the reagents used.
Scientific Research Applications
N-Methyltryptamine Hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tryptamine derivatives.
Biology: The compound is studied for its role in neurotransmission and its potential as a neurotransmitter.
Industry: It is used in the production of various pharmaceuticals and as a research chemical.
Mechanism of Action
N-Methyltryptamine Hydrochloride exerts its effects primarily through agonism at serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C receptors in the brain . This interaction alters perception, mood, and cognition. The compound’s rapid metabolism and short duration of action are due to its rapid degradation by monoamine oxidase enzymes .
Comparison with Similar Compounds
N,N-Dimethyltryptamine (DMT): A closely related compound with similar hallucinogenic properties.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another tryptamine derivative with potent psychoactive effects.
Alpha-methyltryptamine (AMT): A synthetic tryptamine with stimulant and hallucinogenic properties.
Uniqueness: N-Methyltryptamine Hydrochloride is unique in its biosynthesis and natural occurrence in the human body and various plants. Unlike some of its analogs, it does not exhibit significant psychoactive effects when administered orally due to extensive first-pass metabolism .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11;/h2-5,8,12-13H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKQLFYZTJODMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=CC=CC=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00916197 | |
Record name | 2-(1H-Indol-3-yl)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00916197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942-27-8 | |
Record name | 1H-Indole-3-ethanamine, N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Indol-3-yl)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00916197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-1H-indole-3-ethylamine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLTRYPTAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F71K9029PG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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